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Compound of Interest

Compound Name:
6-(Methylamino)pyrazine-2-

carbothioamide

CAS No.: 66996-92-7

Cat. No.: B188133

Get Quote

Executive Summary
This guide provides a technical comparison of Pyrazinamide (PZA)—the cornerstone sterilizing

drug in tuberculosis (TB) therapy—against its key structural analogs: 5-Chloro-pyrazinamide (5-

Cl-PZA) and Pyrazinoic Acid Esters (PAEs).

While PZA is bio-essential for shortening TB treatment duration, its utility is compromised by

resistance (pncA mutations) and hepatotoxicity. This guide analyzes how specific analogs

attempt to overcome these limitations by altering the bio-activation pathway. We focus on the

bio-similarity of mechanism, pharmacokinetic (PK) distinctiveness, and experimental validation

protocols.

Key Takeaway:

PZA: Requires acidic pH and enzymatic activation (PncA). Inactive against M. bovis.

5-Cl-PZA: PncA-independent; active at neutral pH; significantly more potent in vitro but

demonstrates poor in vivo efficacy in murine models due to rapid metabolic clearance or
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protein binding issues.

PA Esters: Designed as lipophilic prodrugs to bypass PncA resistance while delivering the

active moiety (POA) intracellularly.

Mechanistic Foundation & Signaling Pathways
To understand the bioequivalence (or lack thereof) between these analogs, one must map their

activation pathways. PZA is a prodrug; its efficacy is entirely dependent on intrabacterial

conversion. Analogs are designed to bypass this bottleneck.

Comparative Mechanism of Action (MOA)
Pyrazinamide (PZA): Diffuses into M. tuberculosis (Mtb).[1][2][3] The enzyme

Pyrazinamidase (PncA) converts it to Pyrazinoic Acid (POA).[1][2][3][4] POA is effluxed but

re-enters as protonated H-POA under acidic conditions, causing cytoplasmic acidification

and inhibition of FAS-I (Fatty Acid Synthase I) and RpsA (Ribosomal Protein S1).

5-Cl-PZA: Acts directly or is activated by a different mechanism (non-PncA).[5] It targets

FAS-I directly and remains active at neutral pH.

PA Esters: Hydrolyzed by non-specific esterases, releasing POA intracellularly, effectively

bypassing PncA mutations.
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Figure 1: Comparative activation pathways. Note that 5-Cl-PZA and PA Esters bypass the PncA

activation step, retaining activity against PZA-resistant strains.[6][7]

Comparative Physicochemical & In Vitro Profiles
The following data consolidates experimental findings comparing the parent compound with its

primary analogs.
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Feature
Pyrazinamide
(PZA)

5-Chloro-
Pyrazinamide

n-Propyl
Pyrazinoate (Ester)

CAS Registry 98-96-4 22409-02-5 114475-81-5

Lipophilicity (LogP) -0.71 (Hydrophilic)
~0.2 (Increased

Lipophilicity)

~1.2 (Highly

Lipophilic)

Activation

Requirement

Strictly PncA

Dependent
PncA Independent Esterase Dependent

pH Dependency Active only at pH ≤ 5.5
Active at Neutral pH

(6.8)
Active at Neutral pH

MIC (H37Rv Strain)
12.5 - 50 µg/mL (pH

5.5)
3.1 - 12.5 µg/mL 6.25 - 25 µg/mL

Activity vs. M. bovis
Inactive (Natural

Resistance)
Active Active

Activity vs. MDR-TB
Inactive if pncA

mutated
Active Active

Scientific Insight: The increased lipophilicity of the ester and chloro-analogs facilitates passive

diffusion across the mycobacterial cell wall, contributing to their lower MIC values (higher

potency) and independence from the acidic pH requirement that limits PZA.

Pharmacokinetic (PK) Bioequivalence Assessment
"Bioequivalence" in this context refers to the comparative bioavailability and clearance profiles.

While 5-Cl-PZA shows superior in vitro potency, its in vivo performance often falters.
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PK Parameter
Pyrazinamide
(Human Data)

5-Cl-PZA (Murine
Data*)

Interpretation

Tmax 1 - 2 hours ~0.5 - 1 hour
Both are rapidly

absorbed orally.

Cmax
20 - 60 µg/mL (at 15-

30 mg/kg)
12 - 25 µg/mL

5-Cl-PZA achieves

lower peak serum

concentrations.

Half-life (t1/2) 9 - 10 hours < 2 hours

Critical Failure Point:

5-Cl-PZA is

metabolized too

rapidly to sustain

therapeutic levels.

Metabolism
Hepatic (Deamidation

to POA)

Rapid

oxidation/hydrolysis

5-Cl-PZA instability

leads to poor in vivo

efficacy.

Protein Binding Low (~10%) Moderate-High

Higher binding

reduces free active

drug fraction for 5-Cl-

PZA.

*Note: Direct human data for 5-Cl-PZA is limited due to halted clinical development; murine

data is used as the closest proxy for metabolic stability comparison.

Experimental Protocols (Self-Validating Systems)
To objectively compare these analogs, researchers must use a Resazurin Microtiter Assay

(REMA) adapted for pH sensitivity. Standard Mueller-Hinton protocols will yield false negatives

for PZA.

Protocol: pH-Adjusted MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) of PZA analogs against M.

tuberculosis H37Rv.
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Reagents:

Middlebrook 7H9 broth supplemented with OADC.

Critical Buffer: Phosphate-citrate buffer to adjust pH to 5.5 (for PZA) and 6.8 (for

Analogs/Controls).

Resazurin sodium salt powder (0.01% w/v).

Workflow:

Inoculum Prep: Adjust M. tuberculosis culture to OD600 ~0.6. Dilute 1:20.

Plate Setup: Use 96-well plates.

Rows A-D: Acidic Media (pH 6.0) -> Essential for PZA activation.

Rows E-H: Neutral Media (pH 6.[8][9]8) -> Control for Analogs.

Serial Dilution: Two-fold dilution of compounds (Range: 0.5 µg/mL to 64 µg/mL).

Incubation: Seal plates; incubate at 37°C for 7 days.

Development: Add 30 µL Resazurin. Incubate 24h.

Blue = No Growth (Inhibition).

Pink = Growth (Failure).

Workflow Visualization
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Figure 2: Validated REMA workflow emphasizing the pH divergence required for accurate PZA

vs. Analog testing.

Safety & Toxicity Assessment
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A major driver for developing PZA analogs is the reduction of hepatotoxicity. PZA-induced liver

injury is dose-dependent and linked to the accumulation of POA and its metabolites.

PZA: High risk. Mechanisms include inhibition of hepatic xanthine oxidase and alteration of

nicotinamide acetyltransferase levels.

5-Cl-PZA: Early studies indicated higher hepatotoxicity potential than PZA in rat models,

likely due to the chlorination increasing metabolic stress on hepatocytes.

Thioamide Analogs (e.g., Pyrazine-2-carbothioamide): Often show increased toxicity due to

the sulfur moiety, which can generate reactive sulfur species during metabolism.

Conclusion for Researchers: While 5-Cl-PZA and esters show superior in vitro potency and

bypass resistance mechanisms, their in vivo utility is currently limited by poor pharmacokinetic

stability (short half-life) and sustained toxicity risks. Future development focuses on optimizing

the lipophilic esters to improve metabolic stability without compromising the release of the

active POA moiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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